molecular formula C12H9Cl2NO3 B11718416 Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate

Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate

Cat. No.: B11718416
M. Wt: 286.11 g/mol
InChI Key: IAXQTPSAGHKFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate typically involves the reaction of 4,7-dichloroindole with ethyl oxalyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can be compared with other indole derivatives such as:

    Ethyl 2-(4-Chloro-3-indolyl)-2-oxoacetate: Similar structure but with only one chlorine atom, which can affect its reactivity and biological activity.

    Ethyl 2-(3-Indolyl)-2-oxoacetate: Lacks chlorine atoms, leading to different chemical properties and applications.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11(16)6-5-15-10-8(14)4-3-7(13)9(6)10/h3-5,15H,2H2,1H3

InChI Key

IAXQTPSAGHKFOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

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